molecular formula C14H13BrN6O3 B15086887 5-bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone CAS No. 478253-60-0

5-bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B15086887
CAS No.: 478253-60-0
M. Wt: 393.20 g/mol
InChI Key: ZCGWZLSEJLREGJ-OMCISZLKSA-N
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Description

5-bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with the molecular formula C14H13BrN6O3 and a molecular weight of 393.202 g/mol . This compound is known for its unique structure, which combines a brominated hydroxybenzaldehyde moiety with a purine derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

5-bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the brominated benzaldehyde moiety can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone lies in its specific combination of a brominated hydroxybenzaldehyde moiety with a purine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

478253-60-0

Molecular Formula

C14H13BrN6O3

Molecular Weight

393.20 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13BrN6O3/c1-20-10-11(21(2)14(24)18-12(10)23)17-13(20)19-16-6-7-5-8(15)3-4-9(7)22/h3-6,22H,1-2H3,(H,17,19)(H,18,23,24)/b16-6+

InChI Key

ZCGWZLSEJLREGJ-OMCISZLKSA-N

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C

Canonical SMILES

CN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C

Origin of Product

United States

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